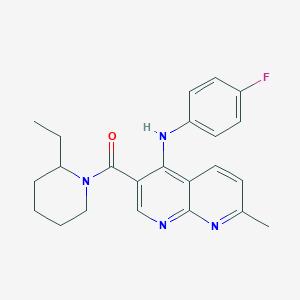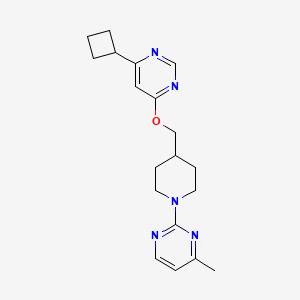
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine is a compound of interest in various scientific fields due to its complex structure and potential applications. Its molecular framework features a pyrimidine ring substituted with cyclobutyl and methyl groups, an oxymethyl linkage to a piperidine ring, providing it with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. A common route might start with the preparation of the 6-cyclobutylpyrimidin-4-yl derivative, followed by an oxymethylation reaction. This intermediate product then undergoes a nucleophilic substitution with a piperidin-1-yl group. Each step is controlled under specific conditions of temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, optimizing each reaction step for cost-effectiveness and scalability is crucial. Continuous flow chemistry and the use of automated reactors might be employed to streamline the synthesis, improving both efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Given the presence of potentially reactive sites, the compound can undergo oxidation, particularly at the piperidin-1-yl group.
Reduction: Reduction reactions could modify the cyclobutyl group, potentially opening the ring structure.
Substitution: The pyrimidine ring's substituents are likely to participate in various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO4 or H2O2 under controlled conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in aprotic solvents.
Substitution: Using bases like NaH or K2CO3 for nucleophilic substitutions, and acid catalysts for electrophilic substitutions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Simplified alkane derivatives.
Substitution: Various functionalized pyrimidines, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a ligand in coordination chemistry.
Studied for its unique reactivity patterns due to its complex structure.
Biology:
Potential as a biochemical probe to study receptor interactions.
Used in the study of enzyme inhibition or activation.
Medicine:
Investigated for pharmacological activities, including anti-cancer and anti-inflammatory properties.
Potential use in drug development as a lead compound or intermediate.
Industry:
Applications in the synthesis of advanced materials.
Used in agrochemical development for its potential biological activities.
Mecanismo De Acción
The compound's mechanism of action often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the intended application.
Pathways Involved: The compound may modulate biological pathways by binding to active sites, altering enzyme kinetics, or affecting signal transduction mechanisms.
Comparación Con Compuestos Similares
2-(4-Methylpiperazin-1-yl)pyrimidine: Similar core structure but lacks the cyclobutyl group.
4-Cyclobutyl-2-pyrimidinamine: Shares the cyclobutyl-pyrimidine core but differs in the functional groups.
Each of these compounds offers distinct advantages and research avenues, highlighting the uniqueness of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine in scientific and industrial contexts.
Propiedades
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-5-8-20-19(23-14)24-9-6-15(7-10-24)12-25-18-11-17(21-13-22-18)16-3-2-4-16/h5,8,11,13,15-16H,2-4,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONABIRPRAXDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2974548.png)
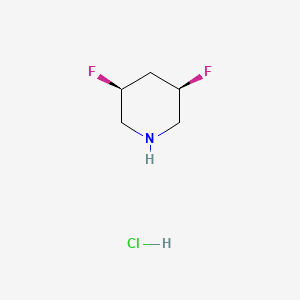
![Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2974552.png)
![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)
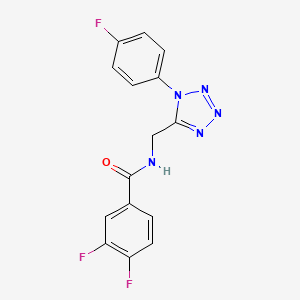
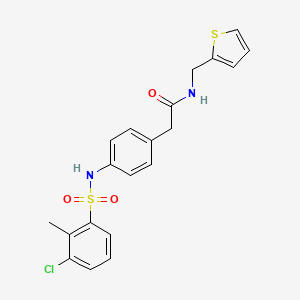
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
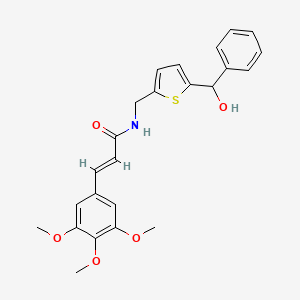
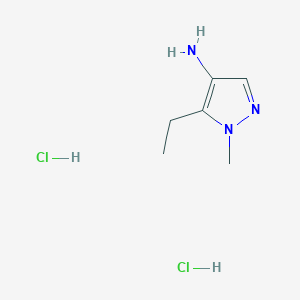
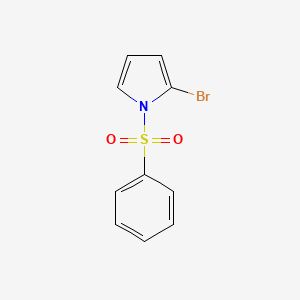
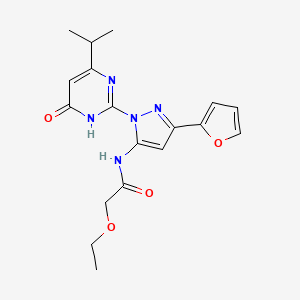
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
